Cas no 57899-62-4 (Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate)

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate is a versatile cyclic ketoester compound widely used in organic synthesis and pharmaceutical intermediates. Its structure features three ester groups and a ketone functionality, enabling diverse reactivity, including Michael additions, condensations, and cyclizations. The compound serves as a key precursor in the synthesis of complex heterocycles and fine chemicals. Its high purity and stability make it suitable for controlled reactions, while the ethyl ester groups enhance solubility in organic solvents. The product is particularly valuable in medicinal chemistry for constructing pharmacophores and scaffold modifications. Proper handling under inert conditions is recommended to preserve its reactivity.
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate structure
57899-62-4 structure
Product Name:Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
CAS No:57899-62-4
MF:C15H22O7
MW:314.330985546112
CID:1031032
PubChem ID:11758824
Update Time:2025-11-02

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate Chemical and Physical Properties

Names and Identifiers

    • Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
    • DTXSID70471920
    • SCHEMBL7663667
    • 1,1,3-TRIETHYL 4-OXOCYCLOHEXANE-1,1,3-TRICARBOXYLATE
    • Triethyl4-oxocyclohexane-1,1,3-tricarboxylate
    • AZZZPEZAKWSDAJ-UHFFFAOYSA-N
    • DB-115505
    • 57899-62-4
    • 2,4,4-tricarbethoxy-cyclohexanone
    • Inchi: 1S/C15H22O7/c1-4-20-12(17)10-9-15(8-7-11(10)16,13(18)21-5-2)14(19)22-6-3/h10H,4-9H2,1-3H3
    • InChI Key: AZZZPEZAKWSDAJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1(C(=O)OCC)CCC(C(C(=O)OCC)C1)=O)=O

Computed Properties

  • Exact Mass: 314.13655304g/mol
  • Monoisotopic Mass: 314.13655304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 96Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 400.3±45.0 °C at 760 mmHg
  • Flash Point: 174.3±28.8 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate Security Information

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Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate Related Literature

Additional information on Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate (CAS No. 57899-62-4): A Versatile Building Block in Organic Synthesis

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate (CAS No. 57899-62-4) is a highly valuable ester derivative that has gained significant attention in modern organic chemistry. This compound, with its unique cyclohexane-1,1,3-tricarboxylate structure, serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its molecular formula C15H22O7 and molecular weight 314.33 g/mol make it an ideal candidate for diverse synthetic applications.

The growing interest in triethyl 4-oxocyclohexane-1,1,3-tricarboxylate synthesis reflects the compound's importance in green chemistry initiatives. Researchers are particularly interested in its role as a precursor for bioactive molecules, with recent studies focusing on its application in developing novel drug candidates. The compound's 4-oxocyclohexane core structure provides multiple reactive sites for further functionalization, making it a favorite among medicinal chemists exploring new therapeutic agents.

From a commercial perspective, triethyl 1,1,3-tricarboxylate derivatives have seen increasing demand in the fine chemicals market. The compound's stability under various conditions and its compatibility with numerous reaction protocols contribute to its popularity. Current market analysis shows that suppliers of CAS 57899-62-4 are expanding production capacities to meet the growing needs of pharmaceutical and research institutions worldwide.

The synthesis of triethyl 4-oxocyclohexane-1,1,3-tricarboxylate typically involves condensation reactions of appropriate precursors under controlled conditions. Recent advancements in catalytic methods have improved the yield and purity of this compound significantly. These developments align with the industry's shift toward more sustainable and efficient synthetic routes, addressing common search queries like "how to synthesize triethyl 4-oxocyclohexane-1,1,3-tricarboxylate" and "best methods for preparing cyclohexane-1,1,3-tricarboxylate esters".

In pharmaceutical applications, the 4-oxocyclohexane-1,1,3-tricarboxylic acid framework derived from this compound has shown promise in drug design. Its structural features allow for the creation of molecules with enhanced bioavailability and target specificity. This has led to increased research activity, as evidenced by rising publications and patent filings involving triethyl 4-oxocyclohexane-1,1,3-tricarboxylate derivatives in recent years.

The compound's physical properties, including its solubility profile and melting point range, make it particularly suitable for various industrial processes. Manufacturers often highlight these characteristics when marketing triethyl cyclohexane-1,1,3-tricarboxylate to potential buyers. These technical specifications are frequently searched by quality control professionals and formulation scientists working with this material.

Recent trends in chemical research have focused on the development of novel triethyl ester compounds with improved functionality. In this context, 57899-62-4 has emerged as a key starting material for creating advanced molecular architectures. Its versatility enables chemists to explore new reaction pathways and develop innovative solutions to synthetic challenges.

From a safety perspective, proper handling procedures for triethyl 4-oxocyclohexane-1,1,3-tricarboxylate are well-documented in material safety data sheets. These guidelines address common concerns raised in searches like "is triethyl 4-oxocyclohexane-1,1,3-tricarboxylate safe to handle" and "storage conditions for CAS 57899-62-4". The compound's stability profile and established handling protocols contribute to its widespread use in research and industrial settings.

The future outlook for triethyl 4-oxocyclohexane-1,1,3-tricarboxylate applications appears promising, with emerging uses in materials science and nanotechnology. Researchers are investigating its potential in creating advanced polymers and functional materials, responding to growing interest in sustainable material development. This expansion into new application areas ensures continued relevance for this versatile chemical building block.

Quality standards for triethyl 1,1,3-tricarboxylate compounds have become increasingly stringent, reflecting the compound's importance in critical applications. Analytical methods for purity assessment, including HPLC and GC techniques, are frequently discussed in technical forums and scientific literature. These quality control aspects are particularly relevant to purchasers seeking high-grade material for sensitive applications.

In conclusion, triethyl 4-oxocyclohexane-1,1,3-tricarboxylate (CAS No. 57899-62-4) represents a significant compound in contemporary chemical research and industrial applications. Its unique structural features, synthetic versatility, and growing range of applications ensure its continued importance in various scientific and technological fields. As research progresses, new uses for this valuable intermediate are likely to emerge, further solidifying its position as a key material in modern chemistry.

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